Methyl 2-(2,6-dichlorophenyl)sulfanylacetate Methyl 2-(2,6-dichlorophenyl)sulfanylacetate
Brand Name: Vulcanchem
CAS No.: 1097167-77-5
VCID: VC4290126
InChI: InChI=1S/C9H8Cl2O2S/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3
SMILES: COC(=O)CSC1=C(C=CC=C1Cl)Cl
Molecular Formula: C9H8Cl2O2S
Molecular Weight: 251.12

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate

CAS No.: 1097167-77-5

Cat. No.: VC4290126

Molecular Formula: C9H8Cl2O2S

Molecular Weight: 251.12

* For research use only. Not for human or veterinary use.

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate - 1097167-77-5

Specification

CAS No. 1097167-77-5
Molecular Formula C9H8Cl2O2S
Molecular Weight 251.12
IUPAC Name methyl 2-(2,6-dichlorophenyl)sulfanylacetate
Standard InChI InChI=1S/C9H8Cl2O2S/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3
Standard InChI Key DVMFKJNFTDWVBP-UHFFFAOYSA-N
SMILES COC(=O)CSC1=C(C=CC=C1Cl)Cl

Introduction

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate is a chemical compound with the molecular formula C9H8Cl2O2S and a molecular weight of approximately 251.13 g/mol. It features a methyl ester group, a dichlorophenyl group, and a sulfanylacetate moiety, making it a versatile compound in various scientific research applications.

Synthesis and Preparation

The synthesis of Methyl 2-(2,6-dichlorophenyl)sulfanylacetate typically involves the reaction of 2,6-dichlorothiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in organic solvents like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Biological Activity

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets within cells can lead to the inhibition of enzyme activity or disruption of cellular processes.

Research Applications

This compound is used in various scientific research fields:

  • Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Investigated for its potential biological activities.

  • Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

  • Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator